1-(5-Methyl-1,2-oxazol-3-yl)prop-2-en-1-one
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Overview
Description
1-(5-Methyl-1,2-oxazol-3-yl)prop-2-en-1-one is a heterocyclic compound featuring an oxazole ring fused with a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)prop-2-en-1-one typically involves the condensation of 5-methyl-1,2-oxazole-3-carbaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the aldol condensation reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2-oxazol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and propenone moiety can participate in various binding interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the oxazole ring.
Comparison with Similar Compounds
1-(5-Methyl-1,2-oxazol-3-yl)ethanone: Similar structure but with an ethanone moiety instead of propenone.
1-(5-Methyl-1,2-oxazol-3-yl)but-2-en-1-one: Similar structure but with a butenone moiety.
Uniqueness: 1-(5-Methyl-1,2-oxazol-3-yl)prop-2-en-1-one is unique due to its specific combination of the oxazole ring and propenone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H7NO2/c1-3-7(9)6-4-5(2)10-8-6/h3-4H,1H2,2H3 |
InChI Key |
IDDJPYIOLGPLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)C=C |
Origin of Product |
United States |
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